N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a hybrid scaffold combining furan, thiophene, and dihydrobenzofuran moieties. The compound’s structure is characterized by:
- Furan-2-yl group: A five-membered aromatic oxygen heterocycle.
- Thiophen-3-yl group: A sulfur-containing aromatic ring substituted at the 3-position.
- 2,3-Dihydrobenzofuran core: A partially saturated benzofuran system, enhancing conformational rigidity.
- Sulfonamide group: A key pharmacophore in many bioactive molecules, contributing to hydrogen-bonding interactions and solubility.
This compound’s synthesis likely involves multi-step organic reactions, including sulfonamide bond formation and heterocyclic coupling, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c20-25(21,15-3-4-17-13(10-15)5-8-23-17)19-11-16(14-6-9-24-12-14)18-2-1-7-22-18/h1-4,6-7,9-10,12,16,19H,5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXHCHWMRZLZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Furan and Thiophene Rings : These aromatic systems contribute to the compound's reactivity and interaction with biological targets.
- Dihydrobenzofuran Framework : This structure is known for its pharmacological properties.
- Sulfonamide Group : This functional group is often associated with antibacterial activity.
Molecular Formula : C₁₈H₁₇N₁O₅S₂
Molecular Weight : 391.5 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:
- Oxidizing agents (e.g., potassium permanganate)
- Reducing agents (e.g., lithium aluminum hydride)
Biological Activity
Research indicates that derivatives of compounds with similar structures exhibit various biological activities, including:
Anticancer Activity
Studies have shown that compounds containing furan and thiophene derivatives can inhibit the proliferation of cancer cell lines. For instance:
- In Vitro Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against breast, colon, and lung cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting tubulin polymerization, which is critical for cancer cell division .
Anti-inflammatory Effects
Compounds with furan and thiophene rings have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in some studies, suggesting potential therapeutic uses in inflammatory diseases .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzo[b]furan derivatives against multiple cancer cell lines. The results indicated that certain modifications increased potency significantly compared to standard treatments like Combretastatin-A4 .
- Molecular Docking Studies : Molecular docking simulations have been conducted to understand the interactions between similar compounds and their biological targets, revealing insights into binding affinities and potential mechanisms of action .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analog 1: N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Key Differences :
- Benzoxazole vs. Dihydrobenzofuran : The benzoxazole core (with an oxygen and nitrogen atom) replaces the dihydrobenzofuran, altering electronic properties and metabolic stability .
- Thiophene substitution : The thiophen-2-yl group (vs. 3-substituted in the target compound) modifies steric and electronic interactions in binding pockets.
Structural Analog 2: PT-ADA-PPR (Coordination Polymer)
Key Differences :
Structural Analog 3: 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide
Key Differences :
- Thiadiazole ring : Replaces the thiophene and dihydrobenzofuran, introducing nitrogen and sulfur atoms that enhance electronegativity.
Activity Profile :
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
*Estimated based on analogous structures.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide?
Methodological Answer: The synthesis involves multi-step protocols, including sulfonylation and coupling reactions. Key steps include:
- Sulfonyl Chloride Formation : React 5-bromo-2,3-dihydrobenzofuran with chlorosulfonic acid in dichloromethane (DCM) at 0°C to form the sulfonyl chloride intermediate .
- Amine Coupling : Use methylamine or substituted amines in the presence of triethylamine (TEA) as a base to couple the sulfonyl chloride with the furan-thiophene ethylamine moiety .
- Cross-Coupling Reactions : For introducing aryl groups, employ Suzuki-Miyaura coupling with Pd(dppf)Cl₂ as a catalyst and sodium carbonate as a base in dioxane-water solvent systems .
Critical Considerations : Monitor reaction temperatures to avoid side reactions (e.g., over-sulfonation). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect sulfonamide S=O asymmetric/symmetric stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
- HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₁₇NO₃S₂: 368.07; observed: 368.08) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the furan-thiophene ethylamine moiety?
Methodological Answer: The ethylamine linker is synthesized via nucleophilic substitution or reductive amination:
- Thiophene-Furan Coupling : React 2-furylmagnesium bromide with 3-thiophenecarboxaldehyde, followed by reduction (NaBH₄) to form the secondary alcohol. Subsequent conversion to an amine involves Mitsunobu conditions (DIAD, PPh₃) with phthalimide, followed by hydrazine deprotection .
Computational Support : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states for stereochemical outcomes .
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations :
- Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites .
- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values (e.g., π→π* transitions at ~270 nm) .
- Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina to hypothesize binding modes for antimicrobial activity .
Q. What experimental strategies address instability during synthesis?
Methodological Answer:
- Moisture Sensitivity : Conduct sulfonylation and coupling reactions under inert atmosphere (N₂/Ar) with anhydrous solvents .
- Thermal Degradation : Use low-temperature conditions (0–5°C) for exothermic steps (e.g., chlorosulfonic acid addition) .
- Byproduct Mitigation : Employ scavengers (e.g., molecular sieves for water removal) or tandem purification (e.g., liquid-liquid extraction followed by chromatography) .
Q. How to design bioactivity assays for this compound?
Methodological Answer:
- Antimicrobial Screening :
- Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values and selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
